Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane
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Overview
Description
Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane is a compound that combines the properties of acetic acid and the bicyclic structure of 8-oxa-3-azabicyclo[3.2.1]octane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-oxa-3-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common method is the nucleophilic attack and concomitant intramolecular cyclization of cyclopentanes and piperidine derivatives . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
In industrial settings, the compound is often synthesized using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specific catalysts and controlled reaction environments to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The bicyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes. This interaction can modulate biological activities, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different functional groups.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: A structurally related compound with a cyclopropyl group.
1,4-Diazabicyclo[3.2.1]octane: A bicyclic compound with two nitrogen atoms in the ring structure.
Uniqueness
Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane is unique due to the presence of both an oxygen and a nitrogen atom in its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
54745-76-5 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
acetic acid;8-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO.C2H4O2/c1-2-6-4-7-3-5(1)8-6;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4) |
InChI Key |
WRJVBSNVLDUXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2CNCC1O2 |
Origin of Product |
United States |
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